Thioridazine-d3 Hydrochloride

Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

Quantitative LC-MS/MS analysis of thioridazine in complex biological matrices demands an internal standard that perfectly mirrors the analyte's behavior to correct for matrix effects and variability. Thioridazine-d3 Hydrochloride is a stable isotope-labeled analog designed for this exact purpose. - Co-elutes with native thioridazine to normalize extraction recovery and ionization efficiency. - ≥99% deuterated forms (d1-d3) ensures minimal interference in the analyte's MS channel. - Certified purity supports regulatory compliance for bioanalytical method validation, PK/TK studies, and forensic toxicology.

Molecular Formula C21H27ClN2S2
Molecular Weight 410.1 g/mol
CAS No. 1189928-36-6
Cat. No. B563246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine-d3 Hydrochloride
CAS1189928-36-6
Synonyms10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride;  2-Methylmercapto-10-[2-(N-methyl-d3-2-piperidyl)ethyl]pheno-_x000B_thiazine Hydrochloride; 
Molecular FormulaC21H27ClN2S2
Molecular Weight410.1 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
InChIInChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3;
InChIKeyNZFNXWQNBYZDAQ-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioridazine-d3 Hydrochloride: Isotope-Labeled Internal Standard


Thioridazine-d3 Hydrochloride is a deuterated analog of the typical antipsychotic thioridazine, characterized by the replacement of three hydrogen atoms with deuterium on the N-methyl group of the piperidine moiety [1]. This compound is classified as a stable isotope-labeled internal standard (SIL-IS) intended for the precise quantification of unlabeled thioridazine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Its molecular formula is C21H24D3ClN2S2 and its exact mass is 409.149 g/mol [1].

1
Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis
Deuterated on N-methyl group of piperidine ring
2
Co-elutes with native thioridazine; minimizes differential ionization
Enables matrix-effect correction in complex biological matrices
3
Designed for selective MRM transition (+3 Da mass shift)
Supports method validation and quantification robustness

Why Unlabeled Thioridazine Cannot Replace Thioridazine-d3


In quantitative LC-MS/MS bioanalysis, the use of an unlabeled analog or a structurally dissimilar internal standard introduces significant analytical error due to differential ionization efficiency, matrix effects, and extraction recovery between the analyte and the internal standard [1]. Thioridazine-d3 Hydrochloride is specifically engineered to co-elute with and exhibit near-identical physicochemical behavior to native thioridazine, thereby compensating for sample-to-sample variability and ensuring accurate, precise, and reproducible quantification across a wide dynamic range [2]. The absence of a mass-differentiated internal standard compromises method robustness and fails to meet the validation criteria mandated by regulatory guidance for bioanalytical method validation, directly impacting the reliability of pharmacokinetic and toxicological data [1].

Risk 1
Unlabeled thioridazine may exhibit differential ionization efficiency and matrix effects, biasing quantification in LC-MS/MS.
Risk 2
A non-isotopic or structurally dissimilar internal standard limits matrix-effect correction and extraction recovery normalization, reducing method robustness.
Risk 3
Absence of a mass-differentiated co-eluting ISTD may not meet bioanalytical validation review expectations for accuracy and precision across runs.

Thioridazine-d3 Hydrochloride: Head-to-Head Analytical Data


Isotopic Enrichment and Mass Shift

Thioridazine-d3 Hydrochloride exhibits a +3 Da mass shift relative to unlabeled thioridazine hydrochloride due to the substitution of three hydrogen atoms with deuterium at the N-methyl position of the piperidine ring [1]. This mass difference enables chromatographic co-elution with baseline mass spectrometric resolution, facilitating selective detection without interference from the native analyte [2]. The deuteration pattern is specifically located at the N-methyl group, as confirmed by the IUPAC name '2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride' [1].

Isotopic Enrichment & Mass Shift
Head-to-head
+3.0 Da mass shift (m/z 374.1 vs 371.1)
Supports co-elution and MRM selectivity
Deuteration at N-methyl; ESI+ full scan confirmed
Stable Isotope Labeling Internal Standard LC-MS/MS Quantification

UHPLC-MS/MS Method Validation in Rat Plasma

A UHPLC-MS/MS method utilizing thioridazine-d3 as the internal standard was developed and fully validated for the simultaneous quantification of thioridazine and its three major metabolites (mesoridazine, thioridazine-2-sulfone, and thioridazine-5-sulfoxide) in rat plasma [1]. The method demonstrated robust analytical performance across key validation parameters, confirming the suitability of thioridazine-d3 for accurate and precise quantification in complex biological samples [1].

UHPLC-MS/MS Validation
Method context
Linearity 0.1–1000 ng/mL, r²≥0.998; accuracy 85–115%
Supports bioanalytical method fit for thioridazine and metabolites
Rat plasma, protein precipitation, MRM transitions
Bioanalytical Method Validation UHPLC-MS/MS Pharmacokinetics Internal Standard

Matrix Effect Mitigation in Rat Plasma

Matrix effects, a primary source of inaccuracy in LC-MS/MS bioanalysis, were evaluated by comparing the peak areas of analytes spiked into post-extraction blank plasma with those in neat solution [1]. The use of thioridazine-d3 as a co-eluting internal standard effectively normalized matrix-induced ionization variations, resulting in acceptable matrix effect values ranging from 93% to 110% across all analytes [1]. This normalization ensures that quantification is not biased by variable ion suppression or enhancement caused by endogenous plasma components.

Matrix Effect Mitigation
Head-to-head
Normalized matrix factor 93–110% (CV
Supports matrix-effect correction review
Post-extraction spike vs neat solution comparison
Extraction Recovery
Head-to-head
Absolute recovery 98–109% across analytes
Supports sample preparation normalization
Co-extraction of ISTD corrects for losses
Analytical Purity & Enrichment
Data to verify
Chemical purity 98.25–≥99%; CRM 100 µg/mL available
Vendor-specified attribute; supports ISTD benchmarking
Source-specific certification; independent verification recommended
Matrix Effect Ion Suppression LC-MS/MS Bioanalysis

Extraction Recovery Normalization

Extraction recovery was assessed by comparing the peak areas of analytes spiked into plasma before extraction versus post-extraction spiked samples [1]. The average recovery for thioridazine and its metabolites ranged from 98% to 109%, demonstrating high and consistent recovery across all analytes [1]. The co-extraction of thioridazine-d3 with the native analytes allows for the correction of any losses during sample preparation, thereby improving the accuracy and precision of the assay.

Extraction Recovery
Head-to-head
Absolute recovery 98–109% across analytes
Supports sample preparation normalization
Co-extraction of ISTD corrects for losses
Extraction Recovery Sample Preparation Internal Standard Normalization

Analytical Purity and Isotopic Enrichment

Commercial sources of thioridazine-d3 hydrochloride specify high chemical and isotopic purity, which are critical parameters for its function as an internal standard. For example, one vendor reports a chemical purity of 98.25% , while another certifies a purity of ≥99% for deuterated forms (d1-d3) . Additionally, the compound is available as a certified reference material (CRM) at a defined concentration of 100 µg/mL in methanol, ensuring traceability and accuracy for quantitative applications .

Analytical Purity & Enrichment
Data to verify
Chemical purity 98.25–≥99%; CRM 100 µg/mL available
Vendor-specified attribute; supports ISTD benchmarking
Source-specific certification; independent verification recommended
Isotopic Purity Deuterium Enrichment Certified Reference Material

Thioridazine-d3 Hydrochloride: Application Scenarios


Preclinical PK and TK Studies

Thioridazine-d3 hydrochloride is essential for the accurate quantification of thioridazine and its metabolites in plasma, tissues, and other biological matrices collected during preclinical PK and TK studies [1]. The validated UHPLC-MS/MS method using this internal standard provides the precision and accuracy required to characterize the absorption, distribution, metabolism, and excretion (ADME) of thioridazine, directly supporting Investigational New Drug (IND) applications and regulatory submissions [1].

Clinical TDM and Forensic Toxicology

Given thioridazine's narrow therapeutic index and its association with severe cardiac arrhythmias, precise quantification of plasma levels is critical for TDM . Thioridazine-d3 hydrochloride enables the development of robust, high-throughput LC-MS/MS assays suitable for clinical laboratories and forensic toxicology settings, where accurate and legally defensible results are paramount [1]. The use of this stable isotope-labeled internal standard minimizes matrix effects and analytical variability, ensuring reliable patient or post-mortem data [1].

Drug-Drug Interaction & Metabolic Stability Assays

In vitro studies investigating the metabolic pathways of thioridazine, including cytochrome P450 (CYP) enzyme phenotyping and drug-drug interaction potential, require precise measurement of substrate depletion and metabolite formation [2]. Thioridazine-d3 hydrochloride serves as a superior internal standard for LC-MS/MS assays quantifying thioridazine in microsomal or hepatocyte incubations, enabling accurate determination of intrinsic clearance and inhibition constants (Ki) [2]. This application is vital for predicting clinical DDI risks and guiding co-medication strategies.

Quality Control and Batch Release Testing

Pharmaceutical manufacturers can utilize thioridazine-d3 hydrochloride as an internal standard in LC-MS/MS or GC-MS methods for the quantitative determination of thioridazine content in raw drug substance and finished dosage forms . The high purity and certified concentration of this compound ensure the accuracy and precision of potency assays, stability studies, and impurity profiling, which are required for batch release and compliance with pharmacopoeial standards .

Application
Selection Property
Validation Focus
Preclinical PK / TK research
Co-eluting deuterated ISTD for LC-MS/MS
ADME study quantification accuracy
Research PK monitoring and bioanalysis
Method validation documentation context
ISTD benchmarking and method transfer
In vitro DDI and metabolism research
Matrix-effect normalization and accuracy
Ionization suppression correction review
Pharmaceutical QC and batch analysis
Certified concentration and purity traceability
Impurity profiling and potency determination

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